molecular formula C16H14BrN3O2S B2483272 N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide CAS No. 321980-91-0

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide

Cat. No.: B2483272
CAS No.: 321980-91-0
M. Wt: 392.27
InChI Key: RYACLNSXPUBHJA-UHFFFAOYSA-N
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Description

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is a benzamide derivative featuring a hydrazinecarbonothioyl moiety substituted with a 3-bromobenzoyl group and a 4-methylbenzamide core. This compound belongs to a class of acyl thiourea derivatives, which are notable for their diverse biological activities, including antimicrobial and enzyme inhibitory properties. Its synthesis typically involves condensation reactions between hydrazine derivatives and substituted benzaldehydes or acyl chlorides, followed by characterization via spectroscopic methods (e.g., NMR, HRMS) and X-ray crystallography .

Properties

IUPAC Name

N-[[(3-bromobenzoyl)amino]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-10-5-7-11(8-6-10)14(21)18-16(23)20-19-15(22)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,19,22)(H2,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYACLNSXPUBHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the bromobenzoyl derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions vary depending on the desired reaction, with temperature, pressure, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide (12)

  • Structure : Hydrazide group linked to 2-hydroxybenzamide and 4-ethylbenzoyl.
  • Physical Properties : Melting point ~180°C, lower than thiourea analogues due to reduced hydrogen bonding.
  • Synthesis : Prepared via hydrazine hydrate condensation (36% yield).
  • Spectroscopy : $^{13}\text{C}$-NMR signals at δ 168.2 (C=O) and δ 159.8 (hydroxyl) .

Halogen-Substituted Benzamides

N-(2-Nitrophenyl)-4-bromo-benzamide

  • Structure : 4-bromobenzamide core with a 2-nitrophenyl substituent.
  • Structural Analysis : X-ray data reveal planar benzamide moieties with dihedral angles <10° between aromatic rings.
  • Reactivity : Nitro groups enhance electrophilicity, influencing reactivity in substitution reactions .

N-(2-Iodophenyl)-4-methylbenzamide

  • Structure : 4-methylbenzamide with 2-iodophenyl substitution.
  • Properties : Higher molecular weight (due to iodine) and distinct UV-Vis absorption compared to bromine analogues.
  • Applications : Used as an intermediate in pharmaceutical synthesis .

Comparison : The 3-bromobenzoyl group in the target compound offers moderate electronic effects compared to nitro or iodine substituents, balancing reactivity and stability .

Heterocyclic Benzamide Derivatives

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p)

  • Structure : Benzothiazole ring fused to the benzamide core.
  • Physical Properties : Melting point 181°C, reflecting enhanced rigidity from the heterocycle.
  • Synthesis : Rh-catalyzed C–H amidation (43–58% yield).
  • Spectroscopy : $^{1}\text{H}$-NMR signals for benzothiazole protons (δ 7.5–8.5 ppm) .

Comparison : The absence of a benzothiazole ring in the target compound reduces planarity but may improve synthetic accessibility .

Implications for Research and Development

The structural variations among these compounds significantly influence their physical, chemical, and biological properties. The target compound’s hydrazinecarbonothioyl and 3-bromobenzoyl groups position it as a promising candidate for further studies in drug discovery, particularly in targeting enzymes or receptors sensitive to halogen and thiourea interactions. Future work should focus on synthesizing the target compound and evaluating its bioactivity relative to the analogues discussed here.

Biological Activity

N-(2-(3-bromobenzoyl)hydrazinecarbonothioyl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological mechanisms, effects, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C15H14BrN3O2S
  • CAS Number : 321980-91-0
  • Molecular Weight : 364.25 g/mol

The compound features a bromobenzoyl group, a hydrazinecarbonothioyl moiety, and a methylbenzamide structure, which together contribute to its unique biological properties.

Target Interaction

This compound primarily interacts with tubulin , a key protein in the cytoskeleton of cells. This interaction disrupts microtubule dynamics, crucial for mitotic spindle formation during cell division.

Mode of Action

The compound inhibits cancer cell viability through:

  • Disruption of Microtubule Formation : By binding to tubulin, it prevents the normal polymerization necessary for mitosis.
  • Induction of Apoptosis : The disruption of microtubules can trigger programmed cell death pathways in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across these cell lines, indicating potent cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Microtubule disruption
HeLa8Apoptosis induction
A54912Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for its antimicrobial efficacy:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against different cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, corroborating its potential as an anticancer agent .
  • Antimicrobial Efficacy Study :
    • Research conducted at a university laboratory showed that this compound exhibited strong antibacterial activity, especially against resistant strains of bacteria .
  • Mechanistic Studies :
    • Further investigations revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

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